Dichlorotetrafluoropropane

Übersicht

Beschreibung

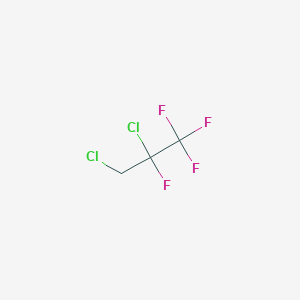

Dichlorotetrafluoropropane is a chemical compound with the molecular formula C3H2F4Cl2 . It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which contains both chlorine and fluorine atoms. This compound is known for its unique properties and applications in various fields, including industrial and scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dichlorotetrafluoropropane can be synthesized through the halogenation of propane. The process involves the substitution of hydrogen atoms in propane with chlorine and fluorine atoms. This can be achieved using halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In an industrial setting, this compound is produced through a continuous halogenation process. The process involves the use of reactors where propane is exposed to chlorine and fluorine gases in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting this compound is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Dichlorotetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: It can be reduced to form less halogenated hydrocarbons.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products are substituted derivatives of this compound, where one or more halogen atoms are replaced by other functional groups.

Oxidation Reactions: The major products are carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: The major products are less halogenated hydrocarbons or fully dehalogenated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Dichlorotetrafluoropropane has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the introduction of chlorine and fluorine atoms into organic molecules. It is also used as a solvent for various chemical reactions.

Biology: It is used in the study of halogenated hydrocarbons’ effects on biological systems, including their metabolism and toxicity.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of halogenated drugs with improved efficacy and stability.

Industry: It is used as a refrigerant and a blowing agent in the production of foams and insulation materials. It is also used in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of dichlorotetrafluoropropane involves its interaction with various molecular targets and pathways. Due to its halogenated nature, it can interact with enzymes and proteins, affecting their structure and function. It can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, oxidative stress, and cellular toxicity.

Vergleich Mit ähnlichen Verbindungen

Dichlorotetrafluoropropane can be compared with other halogenated hydrocarbons, such as:

Dichlorodifluoromethane (CCl2F2): Known as Freon-12, it is used as a refrigerant and aerosol propellant. It has a similar halogenated structure but contains fewer carbon atoms.

Trichlorofluoromethane (CCl3F): Known as Freon-11, it is used as a refrigerant and foam-blowing agent. It has a higher chlorine content compared to this compound.

Tetrachlorodifluoroethane (C2Cl4F2): Used as a solvent and refrigerant, it has a similar halogenated structure but contains more chlorine atoms.

Uniqueness: this compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its balanced halogenation makes it suitable for various applications, including as a refrigerant and in organic synthesis.

Biologische Aktivität

Dichlorotetrafluoropropane, also known as HCFC-234, is a compound that has garnered attention due to its classification as a hydrochlorofluorocarbon (HCFC). This article delves into the biological activity of HCFC-234, highlighting its environmental impact, regulatory status, and potential health effects based on various studies and data sources.

HCFC-234 (C3H2Cl2F4) is primarily used as a refrigerant and in foam-blowing applications. It is part of a broader category of substances that are being phased out under international agreements like the Montreal Protocol due to their ozone-depleting potential. The compound has been evaluated under the U.S. Environmental Protection Agency's (EPA) Significant New Alternatives Policy (SNAP) program, which assesses substitutes for ozone-depleting substances based on their environmental and health risks .

1. Toxicological Studies

Research indicates that HCFC-234 exhibits varying degrees of toxicity depending on exposure levels and duration. A detailed examination of its toxicological profile reveals:

- Acute Toxicity : Studies suggest that acute exposure to HCFC-234 can lead to respiratory irritation and central nervous system effects. The compound has been shown to cause symptoms such as dizziness, headaches, and in severe cases, loss of consciousness .

- Chronic Exposure : Long-term exposure studies indicate potential effects on liver and kidney function. Animal studies have reported changes in biochemical markers associated with liver damage when exposed to high concentrations of HCFC-234 .

| Study Type | Findings |

|---|---|

| Acute Toxicity | Respiratory irritation, CNS effects |

| Chronic Toxicity | Liver enzyme alterations, kidney function impairment |

2. Environmental Impact

The environmental implications of HCFC-234 are significant due to its contribution to ozone layer depletion. As an HCFC, it is less harmful than chlorofluorocarbons (CFCs) but still poses risks:

- Ozone Depletion Potential (ODP) : HCFC-234 has an ODP of approximately 0.01, which is considerably lower than CFCs but still notable enough to warrant regulation under the Montreal Protocol .

- Global Warming Potential (GWP) : The GWP for HCFC-234 is estimated at around 700, indicating a substantial impact on climate change relative to carbon dioxide .

Case Study 1: Industrial Exposure

In an industrial setting where HCFC-234 is used as a refrigerant, workers reported symptoms consistent with acute exposure. Monitoring indicated elevated levels of the compound in air samples taken from the facility. Subsequent health assessments revealed increased incidence of respiratory issues among employees .

Case Study 2: Environmental Monitoring

A study conducted in regions with high usage of HCFCs found traces of HCFC-234 in soil and water samples, raising concerns about its persistence in the environment. The study highlighted the need for stringent monitoring and regulation to mitigate potential ecological impacts .

Eigenschaften

IUPAC Name |

2,3-dichloro-1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCOMRPWMOCMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925910 | |

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149329-25-9 | |

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.